molecular formula C11H10F2O3 B1397902 ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate CAS No. 1224103-63-2

ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate

Cat. No. B1397902
M. Wt: 228.19 g/mol
InChI Key: FWOQDJIOLJLCRF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate, also known as 4-hydroxy-3,5-difluoro-2-ethylphenylprop-2-enoate or 4-HDFE, is a synthetically produced organic compound that has been studied for its potential applications in the fields of science and medicine. 4-HDFE is a small molecule that is composed of a hydroxy group, a phenyl group, and a difluoromethyl group. It is a colorless and odorless liquid at room temperature, and it is insoluble in water. 4-HDFE is a versatile compound that has been used in a variety of scientific and medical applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Mechanism Of Action

The mechanism of action of 4-HDFE is not fully understood. It is believed that the hydroxy group of 4-HDFE is the primary active site, and that the difluoromethyl group is responsible for the compound’s high reactivity. The hydroxy group is believed to react with a variety of substrates, including enzymes, proteins, and other organic compounds. The difluoromethyl group is believed to increase the reactivity of the hydroxy group, allowing for faster and more efficient reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-HDFE are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In addition, 4-HDFE has been shown to inhibit the enzyme lipoxygenase (LOX), which is responsible for the production of leukotrienes, which are involved in the inflammatory response. 4-HDFE has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes and other inflammatory mediators.

Advantages And Limitations For Lab Experiments

The use of 4-HDFE in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is a highly reactive compound, which makes it ideal for use in enzymatic synthesis and other laboratory experiments. However, there are some limitations to the use of 4-HDFE in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a volatile compound, which can lead to contamination of the reaction mixture.

Future Directions

There are a variety of potential future directions for the use of 4-HDFE. It could be used in the development of new pharmaceuticals, as it has been shown to inhibit the enzymes responsible for the production of inflammatory mediators. In addition, it could be used in the development of new fluorescent compounds, as it has been used in the synthesis of a variety of fluorescent compounds. It could also be used as a substrate in the synthesis of a variety of compounds, such as glycosides, amino acids, and peptides. Finally, it could be used in the development of new catalysts, as it has been used in the synthesis of a variety of organic compounds.

Scientific Research Applications

4-HDFE has been used in a variety of scientific research applications. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, including glycosides, amino acids, and peptides. It has also been used as an intermediate in the synthesis of a variety of organic compounds, including amino acids, peptides, and pharmaceuticals. In addition, 4-HDFE has been used in the synthesis of a variety of fluorescent compounds, including fluorescein and rhodamine.

properties

IUPAC Name

ethyl (E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h3-6,15H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOQDJIOLJLCRF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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